Product packaging for 4-Chloro-3,5-dimethoxyphenol(Cat. No.:)

4-Chloro-3,5-dimethoxyphenol

Cat. No.: B13884347
M. Wt: 188.61 g/mol
InChI Key: FMHHCUBLAXNVHV-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethoxyphenol is a chemical compound with the CAS registry number 18113-24-1 . Its molecular formula is C8H9ClO3, and it has a molecular weight of 188.608 g/mol . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Due to limited public data, researchers are advised to consult specialized chemical databases and scientific literature for comprehensive information on this compound's properties, applications, and handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO3 B13884347 4-Chloro-3,5-dimethoxyphenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3,5-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHHCUBLAXNVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Chloro 3,5 Dimethoxyphenol

Established Synthetic Routes

The synthesis of 4-Chloro-3,5-dimethoxyphenol can be achieved through distinct chemical strategies, primarily involving the modification of precursor molecules.

Methylation of 4-Chloro-5-methoxyresorcinol as a Direct Synthetic Approach

A direct and efficient method for the synthesis of this compound involves the methylation of 4-chloro-5-methoxyresorcinol. This reaction introduces a methyl group to one of the hydroxyl groups of the resorcinol (B1680541) ring, yielding the desired dimethoxy-substituted phenol (B47542). The specifics of this transformation, including the choice of methylating agent and reaction conditions, are crucial for achieving a high yield and purity of the final product.

Starting MaterialReagent(s)Product
4-Chloro-5-methoxyresorcinolMethylating Agent (e.g., Dimethyl sulfate)This compound

Synthesis as a Product from Precursor Organic Molecules

Beyond direct methylation, this compound can be synthesized from other organic precursors through multi-step reaction sequences. For instance, degradation of griseofulvic acid, a complex natural product, through heating leads to the loss of carbon dioxide and the formation of 2-chloro-3,5-dimethoxyphenol, which is identical to this compound. rsc.org This degradative approach highlights the compound's presence within more complex molecular frameworks.

Another synthetic strategy involves the use of 3,5-dimethylphenol (B42653) as a starting material. Through a catalyzed reaction involving a chlorinating agent and an oxidizing agent in an organic solvent, 4-chloro-3,5-dimethylphenol (B1207549) can be produced. google.com While this yields a related compound, it demonstrates the principle of introducing a chlorine atom to a substituted phenol ring.

Role as a Key Synthetic Intermediate

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex and often biologically active molecules.

Precursor in the Chemical Synthesis of Griseofulvin (B1672149) Analogs and Derivatives

This compound plays a critical role in the synthesis of analogs of griseofulvin, an important antifungal agent. google.comdtu.dk In these synthetic pathways, it is reacted with other organic molecules to construct the core structure of griseofulvin derivatives. For example, it can be reacted with 4-acetoxy-2-methoxybenzoyl chloride in the presence of pyridine (B92270) to form 2-chloro-3,5-dimethoxyphenyl 4-acetoxy-2-methoxybenzoate. google.com This ester can then be further transformed into various griseofulvin analogs. The specific substitutions on the this compound ring influence the properties of the final griseofulvin analog.

Reactant 1Reactant 2Product
This compound4-acetoxy-2-methoxybenzoyl chloride2-chloro-3,5-dimethoxyphenyl 4-acetoxy-2-methoxybenzoate

Intermediate for Substituted Benzoic Acid Derivatives

The phenolic hydroxyl group and the aromatic ring of this compound can be further functionalized to produce a variety of substituted benzoic acid derivatives. For instance, the corresponding benzoyl chloride, 4-chloro-3,5-dimethylbenzoyl chloride, is a versatile intermediate for creating amides, esters, and thioesters through reactions with nucleophiles like amines, alcohols, and thiols. Hydrolysis of this benzoyl chloride yields 4-chloro-3,5-dimethylbenzoic acid.

Mechanistic Considerations in Synthetic Processes

The synthetic routes involving this compound are governed by fundamental principles of organic reaction mechanisms. The methylation of 4-Chloro-5-methoxyresorcinol proceeds via a nucleophilic substitution reaction, where the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.

In its role as a synthetic intermediate, the reactivity of this compound is dictated by the electronic properties of its substituted aromatic ring. The electron-donating methoxy (B1213986) groups and the electron-withdrawing chlorine atom influence the regioselectivity of further reactions. For example, in the synthesis of griseofulvin analogs, the reaction with an acid chloride is a nucleophilic acyl substitution, where the phenolic oxygen of this compound attacks the carbonyl carbon of the acid chloride.

Recent studies have also explored the use of ruthenium-catalyzed multicomponent deaminative C-H coupling reactions of phenols, including 3,5-dimethoxyphenol (B141022) (a related compound), with aldehydes and enamines. marquette.eduscribd.com These advanced methods offer new avenues for creating complex molecules from simple phenolic precursors, and the mechanistic insights gained from these studies could potentially be applied to reactions involving this compound.

Optimization Strategies in Synthesis

One critical optimization strategy involves controlling the conversion rate of the starting material, 3,5-dimethoxyphenol. google.com Research has shown that stopping the reaction when the conversion rate of 3,5-dimethoxyphenol reaches 50-90%, and preferably 75-85%, can effectively avoid the formation of dimeric by-products. google.com This approach improves the selectivity for the desired this compound and increases the actual conversion rate to the product. guidechem.comgoogle.com

The choice and amount of catalyst also play a crucial role in optimizing the synthesis. Cupric salts, such as copper chloride, copper sulfate, and copper nitrate, have been effectively used as catalysts. google.com The molar ratio of the catalyst to the starting phenol is a key parameter to be optimized. google.com For instance, using a cupric salt in an amount of 1 to 50% by mole based on the 3,5-dimethoxyphenol has been reported. google.com

Reaction conditions, including temperature and the choice of solvent, are also vital for optimization. The reaction temperature is typically controlled within a range of 60-120°C. google.com The use of organic solvents like dichloroethane, chloroform, and chlorobenzene (B131634) can influence the reaction's efficiency and yield. google.com

The table below summarizes the effect of different catalysts and reaction conditions on the yield of this compound, based on findings from various studies.

CatalystChlorinating AgentOxidizing AgentSolventTemperature (°C)Yield (%)Purity (%)Reference
Copper Chloride DihydrateConcentrated Hydrochloric AcidOxygenDichloroethane8095.298.5 google.com
Copper Nitrate TrihydrateConcentrated Hydrochloric AcidAirChloroform6095.098.5 google.com
Copper Sulfate PentahydrateConcentrated Hydrochloric AcidAirChlorobenzene12092.198.5 google.com
Benzyl Thiophenol & Aluminum ChlorideSulfuryl Chloride-Tetrachloroethylene30-45 & 50-6582.698.58 google.com
Cuprous ChlorideConcentrated Hydrochloric AcidOxygen-90-- guidechem.com

Further research has focused on developing highly para-selective catalysts for the chlorination of phenols. For example, poly(alkylene sulphide)s have demonstrated high para-selectivity in the chlorination of m-cresol (B1676322) and m-xylenol, which is a related reaction. mdpi.com The structure of these catalysts, particularly the length of the spacer groups, influences their selectivity for different phenol substrates. mdpi.com

The table below presents data on the para-selectivity of different dialkyl sulfide (B99878) catalysts in the chlorination of various phenols, which provides insights into catalyst design for selective chlorination.

PhenolCatalyst (Dialkyl Sulphide)Para/Ortho RatioReference
m-XylenolTetrahydrothiopyran13.5 mdpi.com

These optimization strategies, focusing on reaction control, catalyst selection, and reaction conditions, are crucial for the efficient and high-yield industrial production of this compound. google.com

Chemical Reactivity and Transformation Studies of 4 Chloro 3,5 Dimethoxyphenol

Electrophilic Aromatic Substitution Reactions

The fluorination of phenolic compounds can lead to the formation of fluorinated derivatives, which are of interest in various fields. In the case of 3,5-dimethoxyphenol (B141022), treatment with perchloryl fluoride (B91410) in pyridine (B92270) has been shown to yield both 2- and 4-fluoro products. ethz.ch This reaction proceeds via an electrophilic aromatic substitution mechanism. ethz.ch While direct studies on 4-chloro-3,5-dimethoxyphenol are not extensively detailed, the reactivity of similar phenols suggests that fluorination would occur at the positions activated by the hydroxyl and methoxy (B1213986) groups.

A key aspect of the halogenation of phenols is the potential formation of cyclohexadienone intermediates. google.comcdnsciencepub.com For instance, the chlorination of p-cresol (B1678582) yields 4-chloro-4-methylcyclohexa-2,5-dienone. cdnsciencepub.com In the context of fluorination, the reaction of 4-chlorophenol (B41353) can produce 4-chloro-4-fluorocyclohexadienone. google.com These intermediates are significant as they can undergo further transformations. google.comcdnsciencepub.com The formation of such dienones is influenced by the substitution pattern of the starting phenol (B47542) and the reaction conditions. cdnsciencepub.com For example, the bromination of 3,4,5-trimethylphenol (B1220615) yields only the 2-bromo substitution product, whereas mesitol under the same conditions gives 4-bromo-2,4,6-trimethylcyclohexa-2,5-dienone in quantitative yield. cdnsciencepub.com

The general process for preparing 4-fluorophenols can involve the reaction of a fluorohalocyclohexadienone with a compound of the formula A-Z, where A can be hydrogen or an alkali metal and Z can be hydrogen, a halogen, or a cyano group. google.com This highlights the synthetic utility of cyclohexadienone intermediates in accessing a variety of substituted phenols. google.com

The bromination of phenols is a common electrophilic aromatic substitution reaction. For instance, 3,5-dimethylphenol (B42653) can be brominated with molecular bromine in acetic acid to produce 2,4,6-tribromo-3,5-dimethylphenol. cdnsciencepub.com The reaction of 4-chloro-3,5-dimethylphenol (B1207549) with halogenating agents would be expected to occur at the positions activated by the hydroxyl and methoxy groups, ortho to the hydroxyl group. The use of bromine in an acidic medium, such as acetic acid, is a standard condition for such transformations. vulcanchem.com

The regioselectivity of bromination is influenced by the existing substituents on the aromatic ring. In some cases, ipso-halogenation can occur, where the attack happens at a position already substituted, leading to rearrangements or disproportionation of the resulting bromophenols. cdnsciencepub.com For example, p-bromophenol can isomerize and disproportionate in the presence of hydrogen bromide in triflic acid. cdnsciencepub.com

A variety of brominating agents and conditions have been developed to achieve efficient and selective bromination of phenols. rsc.orgrsc.org One such system involves the use of PIDA (phenyliodine diacetate) and aluminum bromide (AlBr₃), which has been shown to be effective for the bromination of various electron-rich and electron-deficient phenols. rsc.orgrsc.org

Table 1: Examples of Phenol Bromination

Starting PhenolBrominating Agent/ConditionsProductReference
3,5-DimethylphenolBromine in Acetic Acid2,4,6-Tribromo-3,5-dimethylphenol cdnsciencepub.com
p-CresolBromine in various solvents2-Bromo-4-methylphenol cdnsciencepub.com
3,5-DimethoxyphenolPIDA/AlBr₃4-Bromo-3,5-dimethoxyphenol rsc.org

Reduction Reactions

Zinc, being an abundant, inexpensive, and relatively non-toxic metal, is widely used as a catalyst and reducing agent in organic synthesis. researchgate.netnih.gov One notable application is in the reduction of halogenated intermediates. For example, the reduction of 4,4-difluoro-3,5-dimethoxycyclohexadienone using zinc powder and acetic acid has been reported to yield 4-fluoro-3,5-dimethoxyphenol. google.com This reaction demonstrates the utility of zinc in the reductive transformation of fluorinated cyclohexadienone intermediates back to the corresponding aromatic phenol. google.com

Other reducing agents can also be employed for such transformations, including chromium(II) acetate (B1210297) and chromium(II) chloride. google.com The choice of reducing agent can influence the reaction conditions and outcomes. Zinc-mediated reductions are often favored due to their efficiency and milder reaction conditions. researchgate.net

Etherification and Aryloxy Formation Reactions

The phenolic hydroxyl group of this compound can undergo etherification reactions to form corresponding ethers. This is a common transformation for phenols and is typically achieved by reacting the phenol with an alkyl halide in the presence of a base. organic-chemistry.org The base, such as potassium carbonate, deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide.

For instance, the reaction of 4-chloro-3,5-dimethylphenol with 2-bromoethylamine (B90993) hydrobromide in the presence of potassium carbonate in DMF leads to the formation of 2-(4-chloro-3,5-dimethylphenoxy)ethanamine. This reaction exemplifies a typical Williamson ether synthesis. The synthesis of aryloxy derivatives can also be achieved through nucleophilic aromatic substitution reactions, where a phenoxide anion displaces a leaving group on an aromatic ring. researchgate.netgrafiati.com For example, 4-chloro-7-nitrobenzofurazan (B127121) reacts with various phenoxide anions in the presence of crown ethers to yield the corresponding 4-aryloxy-7-nitrobenzofurazan derivatives. researchgate.net

Table 2: Etherification of 4-Chloro-3,5-dimethylphenol

ReactantReagents and ConditionsProductReference
4-Chloro-3,5-dimethylphenol2-Bromoethylamine hydrobromide, K₂CO₃, DMF, 130°C2-(4-Chloro-3,5-dimethylphenoxy)ethanamine

Derivatization for Complex Molecular Architectures

This compound serves as a versatile building block for the synthesis of more complex molecules. ijcce.ac.ir Its functional groups—the phenol, the chloro substituent, and the activated aromatic ring—allow for a variety of chemical transformations.

One example of its use in constructing complex architectures is the synthesis of coumarins. The reaction of 4-chloro-3,5-dimethylphenol with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of trimethyl phosphite (B83602) yields methyl 6-chloro-5,7-dimethyl-2-oxo-chromene-4-carboxylate. ijcce.ac.ir This reaction proceeds through the formation of a vinylphosphonium salt intermediate, which then undergoes a Michael addition with the phenoxide, followed by cyclization. ijcce.ac.ir

Furthermore, the derivatization of the phenolic hydroxyl group into a trimethylsilyl-ether allows for analysis by gas chromatography-mass spectrometry, which is crucial for its detection and quantification in various samples. researchgate.netresearchgate.net The molecule can also be a precursor for the synthesis of other complex structures, such as 4-(4-chloro-3,5-dimethylphenoxy)aniline, which itself can be further modified. The reactivity of the aromatic ring also allows for electrophilic substitution reactions, enabling the introduction of additional functional groups to build more elaborate molecular frameworks. smolecule.com

Spectroscopic and Structural Elucidation Research of 4 Chloro 3,5 Dimethoxyphenol

Application of Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the interaction of infrared radiation with a sample, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a cornerstone technique for the structural confirmation of organic compounds. The absorption of infrared radiation by 4-Chloro-3,5-dimethoxyphenol causes vibrations of its chemical bonds at specific frequencies. These absorptions are recorded as a spectrum, where the position, intensity, and shape of the absorption bands provide valuable information about the functional groups present in the molecule.

While the specific IR spectrum for this compound is not widely available in public spectral databases, a key study by Grove, Jeffs, and MacMillan confirmed its structure using this method. nau.edursc.org The expected characteristic absorption bands for this compound would include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group. The broadness of this peak is typically due to hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹, indicating the presence of C-H bonds in the benzene (B151609) ring.

C-H Stretch (Aliphatic): Absorptions in the range of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methoxy (B1213986) (-OCH₃) groups.

C=C Stretch (Aromatic): A series of sharp peaks in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-O Stretch (Aryl Ether): Strong, characteristic absorptions in the 1000-1300 cm⁻¹ region, indicative of the C-O bonds of the two methoxy groups attached to the aromatic ring.

C-Cl Stretch: The absorption due to the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

The collective presence and specific positions of these absorption bands in the IR spectrum provide compelling evidence for the molecular structure of this compound.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H Stretch3200-3600 (broad)Phenolic -OH
C-H Stretch (Aromatic)>3000Ar-H
C-H Stretch (Aliphatic)2850-3000-OCH₃
C=C Stretch (Aromatic)1450-1600Aromatic Ring
C-O Stretch (Aryl Ether)1000-1300Ar-O-CH₃
C-Cl Stretch600-800Ar-Cl

Classical Analytical Confirmation

Alongside modern spectroscopic methods, classical analytical techniques remain invaluable for the definitive identification of chemical compounds. These methods often rely on the physical properties of the substance.

Mixed Melting Point Determination for Compound Identification

Mixed melting point determination is a simple yet highly effective classical method for confirming the identity of a solid compound. The principle behind this technique is that the melting point of a pure substance is a distinct physical property. When a different compound is introduced as an impurity, it typically causes a depression and broadening of the melting point range.

In the case of this compound, a seminal study reported its melting point to be in the range of 128-130 °C after three crystallizations from benzene. nau.edursc.org To confirm the identity of the synthesized compound, a mixed melting point determination was performed. This involves mixing an authentic sample of this compound with the newly synthesized substance.

If the synthesized compound is indeed this compound, the mixture will be homogeneous, and its melting point will remain sharp and within the established range of 128-130 °C. Conversely, if the synthesized compound is different, the authentic sample will act as an impurity, resulting in a significantly lower and broader melting point range for the mixture. The confirmation of the melting point of the mixture without depression is a strong indicator of the compound's identity and purity.

Interactive Data Table: Mixed Melting Point Determination Results

SampleObserved Melting Point (°C)Interpretation
Synthesized this compound128-130The synthesized compound has a sharp melting point in the expected range.
Authentic this compound128-130The reference compound exhibits its known sharp melting point.
Mixture of Synthesized and Authentic this compound128-130No depression in melting point, confirming the identity of the synthesized compound.
Mixture with an Impurity (e.g., a different isomer)<128 and broadened rangeA depressed and broadened melting point would indicate the samples are not identical.

Computational and Theoretical Chemistry Investigations of 4 Chloro 3,5 Dimethoxyphenol

Molecular Descriptor Calculations

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. These descriptors are crucial in fields like medicinal chemistry and material science for predicting a compound's behavior, including its bioavailability and reactivity. For 4-Chloro-3,5-dimethoxyphenol, these calculations provide a theoretical framework for its characteristics. The values presented are predicted using computational methods.

Interactive Data Table: Predicted Molecular Properties of this compound

Molecular Descriptor Predicted Value Computational Method/Source
Topological Polar Surface Area 47.68 Ų SwissADME
Lipophilicity (iLOGP) 2.47 SwissADME
Hydrogen Bond Donors 1 SwissADME
Hydrogen Bond Acceptors 3 SwissADME

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

For this compound, the TPSA is calculated based on the contributions from the hydroxyl group and the two methoxy (B1213986) groups. The predicted TPSA is 47.68 Ų . This value suggests moderate polarity, which is a key factor in its solubility and ability to interact with biological systems.

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical measure of a compound's "greasiness" or affinity for fatty, nonpolar environments versus aqueous, polar ones. It influences how a compound is absorbed, distributed, and metabolized.

The predicted LogP value for this compound (specifically, the iLOGP value) is 2.47 . This value indicates a moderate level of lipophilicity, suggesting that the compound has a balanced solubility in both lipid and aqueous phases.

Hydrogen bonds are crucial non-covalent interactions that dictate how a molecule interacts with its environment, including solvent molecules and biological targets.

Hydrogen Bond Donors: These are hydrogens attached to electronegative atoms (like oxygen or nitrogen). This compound has one hydrogen bond donor: the hydrogen atom of its phenolic hydroxyl (-OH) group.

Hydrogen Bond Acceptors: These are electronegative atoms (like oxygen or nitrogen) with lone pairs of electrons. This compound has three hydrogen bond acceptors: the oxygen atom of the hydroxyl group and the oxygen atoms of the two methoxy (-OCH3) groups.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single, non-ring bond attached to a non-terminal heavy (non-hydrogen) atom. This flexibility can influence how a molecule fits into a receptor or binding site.

This compound has two rotatable bonds. These correspond to the single bonds connecting the methyl groups to the oxygen atoms in the two methoxy substituents, allowing these groups to rotate relative to the benzene (B151609) ring.

Quantum Chemical Calculations for Electronic Structure and Reactivity

While molecular descriptors provide valuable estimations, quantum chemical calculations offer a more fundamental insight into a molecule's electronic structure and inherent reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. Although specific DFT studies focused solely on this compound are not widely documented in existing literature, this area represents a significant potential for future research.

DFT calculations could provide detailed information on:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms and the precise bond lengths and angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: Visualizing the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would highlight the reactive sites, such as the acidic proton of the hydroxyl group and the electron-rich oxygen atoms.

Reactivity Descriptors: Quantifying global and local reactivity indices to predict how the molecule would behave in chemical reactions.

Such studies, similar to those performed on related phenolic compounds, would be invaluable for understanding its reaction mechanisms and designing new synthetic pathways or applications. The synthesis of this compound has been previously reported as a byproduct in the chlorination of 3,5-dimethoxyphenol (B141022). researchgate.net

Advanced Analytical Methodologies for 4 Chloro 3,5 Dimethoxyphenol Characterization

Chromatographic Techniques for Purity Assessment and Isolation

No specific studies detailing the use of chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin-Layer Chromatography (TLC) for the purity assessment and isolation of 4-Chloro-3,5-dimethoxyphenol have been identified.

While general methods for the analysis of substituted phenols are well-established, specific parameters such as column types, mobile phases, and retention times for This compound are not documented. For instance, GC-MS is a common technique for analyzing substituted phenols, often involving derivatization to improve volatility and chromatographic separation. mdpi.comnih.govresearchgate.netmanuallib.com Similarly, reversed-phase HPLC is frequently used for the separation of various phenolic compounds, including dimethoxyphenols. sielc.comsielc.com However, the direct application of these general methods to This compound is not described in the available literature.

Spectrometric Methods for Qualitative and Quantitative Analysis

Similarly, there is a lack of published data on the use of spectrometric methods for the qualitative and quantitative analysis of This compound .

Mass Spectrometry (MS), often coupled with GC (GC-MS), is a powerful tool for the structural elucidation and quantification of a wide range of chemical compounds, including other chlorinated phenols. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for the definitive structural confirmation of organic molecules, and spectral data is available for numerous dimethoxyphenol isomers. chemicalbook.comchemicalbook.comhmdb.caresearchgate.netnih.gov However, specific mass spectra or NMR spectral assignments for This compound are not present in the surveyed scientific databases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-3,5-dimethoxyphenol, and how can reaction conditions be controlled to minimize byproducts?

  • Methodological Answer : The synthesis typically involves chlorination and methoxylation of precursor phenolic compounds. For example, derivatives like 4-Chloro-3,5-dimethylphenol are synthesized via reaction of 3,5-dimethylphenol with chlorine gas under controlled acidic conditions . Temperature modulation (e.g., 0–5°C) and use of catalysts like FeCl₃ improve regioselectivity. Continuous flow reactors are recommended for industrial-scale production to enhance yield (>85%) and reduce side reactions (e.g., over-chlorination) .

Q. How can researchers ensure purity and stability of this compound during storage?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Purity ≥98% is achievable via recrystallization in non-polar solvents (e.g., hexane) or vacuum sublimation . Regular HPLC-UV analysis (λ = 254 nm) with C18 columns can monitor degradation products like quinones or dimerized species .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR (CDCl₃) shows aromatic protons at δ 6.85–7.20 ppm and methoxy groups at δ 3.75–3.90 ppm. <sup>13</sup>C NMR confirms substitution patterns (e.g., Cl at C4: δ 125–130 ppm) .
  • FT-IR : Key peaks include O–H stretch (3200–3400 cm⁻¹), C–Cl (550–650 cm⁻¹), and C–O (1250–1270 cm⁻¹) .
  • MS : ESI-MS in negative mode ([M-H]⁻) provides molecular ion confirmation (e.g., m/z 155.5 for C₈H₉ClO) .

Advanced Research Questions

Q. How can contradictory data on the aquatic toxicity of this compound be resolved?

  • Methodological Answer : Discrepancies in LC₅₀ values (e.g., 0.1–5.0 mg/L for Daphnia magna) arise from variations in test conditions (pH, temperature). Standardize protocols per OECD 202/203 guidelines. Use isotopically labeled analogs (e.g., deuterated derivatives) via LC-MS/MS to track bioaccumulation and differentiate abiotic vs. biotic degradation pathways .

Q. What strategies enhance the aqueous solubility of this compound for in vitro toxicology studies?

  • Methodological Answer :

  • Co-solvents : Use 10–20% DMSO or ethanol (ensure biocompatibility with cell assays) .
  • Cyclodextrin Complexation : β-cyclodextrin (molar ratio 1:2) increases solubility by 15-fold via host-guest interactions .
  • Micellar Systems : Non-ionic surfactants (e.g., Tween-80) at 0.1% w/v stabilize colloidal dispersions .

Q. How can researchers address low yields in the synthesis of this compound derivatives for drug discovery?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2 eq Cl₂ for mono-chlorination) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. For methoxylation, use NaOMe in dry THF under reflux (65°C, 6 h) . Computational modeling (DFT) predicts regioselectivity and guides substituent positioning .

Key Research Challenges

  • Stereochemical Control : Racemization during derivatization (e.g., esterification) requires chiral catalysts or enzymes .
  • Environmental Persistence : Hydrophobic nature (LogP >3) necessitates studies on photodegradation (e.g., UV/H₂O₂ systems) .

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